4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile
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Overview
Description
4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a pentafluoropropanoyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile typically involves the reaction of benzonitrile with 2,2,3,3,3-pentafluoropropionic acid or its derivatives. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropionic acid: Shares the pentafluoropropanoyl group but lacks the benzonitrile moiety.
2-Fluoro-4-(2,2,3,3,3-pentafluoropropanoyl)benzonitrile: Similar structure with an additional fluorine atom on the benzene ring.
Uniqueness
4-(2,2,3,3,3-Pentafluoropropanoyl)benzonitrile is unique due to the combination of the pentafluoropropanoyl and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H4F5NO |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
4-(2,2,3,3,3-pentafluoropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H4F5NO/c11-9(12,10(13,14)15)8(17)7-3-1-6(5-16)2-4-7/h1-4H |
InChI Key |
KKUMWNPNQRHPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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